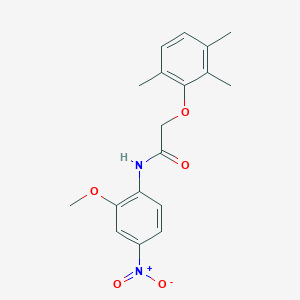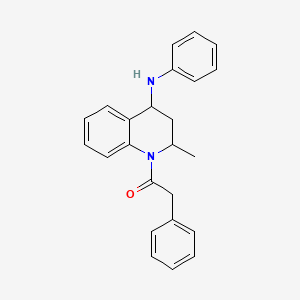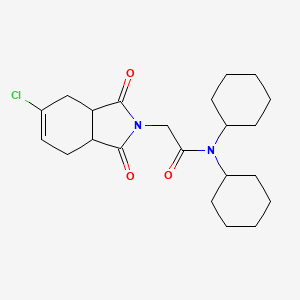![molecular formula C17H28ClNO6 B5236300 1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride is a synthetic compound that has been the focus of scientific research in recent years. It is commonly referred to as MTMBO, and it has been found to have potential therapeutic applications in a variety of fields.
Mechanism of Action
The mechanism of action of MTMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, migration, and survival. It has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are both involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTMBO has been found to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and improve mitochondrial function. Additionally, it has been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Advantages and Limitations for Lab Experiments
One advantage of using MTMBO in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that the mechanism of action of MTMBO is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions of research for MTMBO. One area of interest is in the development of novel cancer therapies that target the AKT and ERK signaling pathways, which are known to be dysregulated in many types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MTMBO and to identify potential drug targets that may be involved. Finally, clinical trials are needed to evaluate the safety and efficacy of MTMBO in humans, which will be important for determining its potential as a therapeutic agent.
Synthesis Methods
MTMBO can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with 2-propanol. The final product is obtained in the form of a hydrochloride salt.
Scientific Research Applications
MTMBO has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as cardioprotective effects in animal models of heart disease. Additionally, it has been shown to have neuroprotective properties in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-morpholin-4-yl-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6.ClH/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-24-12-14(19)10-18-4-6-23-7-5-18;/h8-9,14,19H,4-7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRJDGNTDEPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(3,4,5-trimethoxy-benzyloxy)-propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)

![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
